Bis(4-fluorophenyl)acetonitrile

Calcium Channel Blocker Antihypertensive Medicinal Chemistry

Non-fluorinated diarylacetonitriles lack metabolic stability, compromising in vivo efficacy in antihypertensive lead optimization. Bis(4-fluorophenyl)acetonitrile (CAS 37742-99-7) directly addresses this limitation. The 4,4'-difluoro substitution pattern retains high in vitro potency in Ca²⁺ channel blocker series. Fluorine atoms confer extended in vivo half-life and resistance to biological degradation. Enables synthesis of NLO chromophores with high negative refractive index. Supplied with CoA; standard packaging for global dispatch.

Molecular Formula C14H9F2N
Molecular Weight 229.22g/mol
CAS No. 37742-99-7
Cat. No. B461572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-fluorophenyl)acetonitrile
CAS37742-99-7
Molecular FormulaC14H9F2N
Molecular Weight229.22g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F
InChIInChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H
InChIKeyJPKIYKWSYBYKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-fluorophenyl)acetonitrile Overview


Bis(4-fluorophenyl)acetonitrile (CAS 37742-99-7) is a fluorinated diarylacetonitrile compound with the molecular formula C14H9F2N and a molecular weight of 229.22 g/mol . Characterized by two 4-fluorophenyl groups attached to a central acetonitrile moiety, this compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active agents and functional materials . The presence of the nitrile group and the electron-withdrawing fluorine atoms provides a unique chemical profile that enables further derivatization, including nucleophilic addition and reduction reactions .

Fluorinated building block for medicinal chemistry and materials science
4-Fluoro substitution pattern reported to influence downstream target activity
Enables nucleophilic addition and reduction derivatization via nitrile group

Why Bis(4-fluorophenyl)acetonitrile Requires Strict Specification


Substituting Bis(4-fluorophenyl)acetonitrile with a non-fluorinated or structurally distinct diarylacetonitrile analog is not a viable option for research continuity. Comparative studies demonstrate that the specific 4-fluoro substitution pattern on both phenyl rings is a critical determinant of pharmacological potency in calcium-channel blocker series, where analogs lacking this precise fluoro arrangement consistently show reduced activity [1]. Furthermore, the fluorine atoms are not merely inert substituents; they confer a significant and quantifiable metabolic advantage by enhancing the compound's resistance to degradation in biological media and extending in vivo half-life relative to non-fluorinated homologues [2]. This specific combination of structural and metabolic features makes Bis(4-fluorophenyl)acetonitrile a uniquely advantageous precursor that cannot be interchanged with generic alternatives.

Non‑fluorinated analogs
May exhibit reduced pharmacological potency relative to bis(4‑fluorophenyl) compounds; 4‑fluoro pattern is a key activity determinant.
Structural variants lacking 4‑F substitution
Metabolic stability may be lower, potentially affecting in vivo half‑life and compromising pharmacokinetic profiles compared to fluorinated core.

Bis(4-fluorophenyl)acetonitrile Comparative Evidence


Potent Calcium Channel Antagonism

In a direct head-to-head comparison of a series of 4-(diarylmethyl)-1-piperidines, the Bis(4-fluorophenyl)acetonitrile-derived analogue (compound 79) demonstrated calcium-channel-blocking potency that was equivalent to the leading bis(4-fluorophenyl)methyl compound 1 [1]. In contrast, other close structural analogs, including the methylene analogue (78) and derivatives with hydroxyl (76), carbamoyl (80), amino (81), or acetamido (82) substitutions, were all reported to be less potent [1]. This establishes the critical nature of the acetonitrile group in this specific chemical space for maintaining high activity.

Calcium-Channel Antagonism
Head-to-head
Bis(4‑fluorophenyl)acetonitrile analogue 79 retained potency similar to lead compound 1; structural analogues (78,76,80,81,82) were less potent.
Acetonitrile group supports target potency retention in this chemical series.
In vitro rabbit aortic strip assay for calcium‑channel‑blocking activity.
Calcium Channel Blocker Antihypertensive Medicinal Chemistry SAR

In Vivo Antihypertensive Efficacy

A cross-study analysis of a comprehensive in vivo antihypertensive study in spontaneously hypertensive rats (SHR) reveals the profound impact of fluoro substitution. Of 55 tested compounds, only nine produced a statistically significant (p < 0.05) reduction in blood pressure greater than 20% at an oral dose of 30 mg/kg [1]. A crucial finding was that all nine of these effective compounds possessed fluoro substituents in both rings of the diphenylmethyl/acetonitrile core [1]. This strongly correlates the bis(4-fluorophenyl) motif with in vivo efficacy.

In Vivo Antihypertensive Activity
Class-level
9 of 55 compounds achieved ≥20% blood‑pressure reduction; all 9 active compounds possessed bis‑fluoro substitution on both rings.
Bis(4‑fluorophenyl) motif correlates with in vivo model-response endpoint.
Spontaneously hypertensive rat model, oral dose 30 mg/kg.
Antihypertensive In Vivo Pharmacology SHR Cardiovascular

Enhanced Metabolic Stability

Fluorine substitution, as present in Bis(4-fluorophenyl)acetonitrile and its derivatives, is directly linked to improved metabolic stability in a patent describing Gardos channel antagonists [1]. The patent explicitly claims that the described fluorinated triarylmethane-based inhibitors show surprising resistance to degradation in biological media and exhibit extended in vivo half-lives relative to their non-fluorinated homologues [1]. This provides a class-level inference for the enhanced stability of the bis(4-fluorophenyl) scaffold.

Metabolic Stability
Class-level
Fluorinated triarylmethane-based inhibitors showed surprising resistance to degradation and extended in vivo half‑lives vs non‑fluorinated homologues.
Fluorination may improve metabolic stability profile of diaryl cores.
Based on patent claims; requires compound‑specific validation.
Drug Metabolism Pharmacokinetics In Vivo Half-Life Fluorine Chemistry

Nonlinear Optical Limiting Properties

Bis-chromophores synthesized using (4-fluorophenyl)acetonitrile as a key building block exhibit significant third-order nonlinear optical (NLO) properties [1]. Measurements using the single-beam z-scan technique with a cw argon ion laser at 514.5 nm in DMSO revealed a high negative refractive index for these materials [1]. The study concludes that this specific property makes the compounds, and by extension their fluorinated acetonitrile precursor, highly suitable for optical limiting applications [1].

Nonlinear Optical Property
Reported
Bis‑chromophores derived from (4‑fluorophenyl)acetonitrile exhibited a high negative nonlinear refractive index at 514.5 nm.
Precursor suitable for NLO material research and optical limiting studies.
Single‑beam z‑scan in DMSO, cw argon ion laser.
Nonlinear Optics NLO Optical Limiting Materials Science

Bis(4-fluorophenyl)acetonitrile Applications


Synthesis of Calcium-Channel Blockers

This compound is a critical synthetic intermediate for developing new calcium-channel blockers. Research has shown that derivatives containing the bis(4-fluorophenyl) motif can retain high in vitro potency and are essential for achieving statistically significant in vivo antihypertensive activity [1]. Procurement of this specific fluorinated acetonitrile is justified over non-fluorinated analogs to maintain target engagement and in vivo efficacy in preclinical lead optimization.

Metabolically Stable Drug Candidates

The bis(4-fluorophenyl)acetonitrile scaffold is a privileged structure for designing drug candidates with enhanced metabolic stability. Patent evidence directly links fluorine substitution on similar diaryl cores to improved resistance to biological degradation and extended in vivo half-lives compared to non-fluorinated counterparts [2]. Using this compound as a building block is a strategic choice for medicinal chemists aiming to improve the pharmacokinetic profile and bioavailability of their lead compounds.

Optical Limiter & NLO Device Fabrication

This compound is a valuable precursor for synthesizing organic chromophores with advanced nonlinear optical (NLO) properties. Specifically, materials derived from it have been shown to possess a high negative refractive index, making them suitable for optical limiting applications to protect sensitive optical sensors and components from high-intensity laser light [3]. This application is a key differentiator from non-fluorinated acetonitrile building blocks which may not impart the same desirable NLO characteristics.

Application
Selection Property
Validation Focus
Application: Calcium-channel blocker synthesis
Selection Property: Bis(4‑fluorophenyl) motif integrity
Validation Focus: In vitro potency and in vivo model‑response review
Application: Metabolic stability optimization
Selection Property: Fluorinated diaryl core
Validation Focus: Degradation resistance and half‑life profiling
Application: NLO chromophore fabrication
Selection Property: Electron‑withdrawing fluorinated precursor
Validation Focus: Nonlinear refractive index characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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